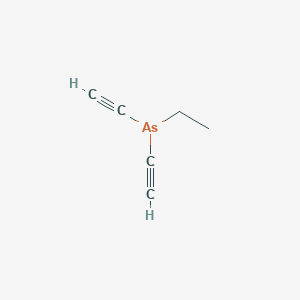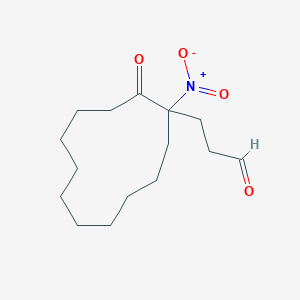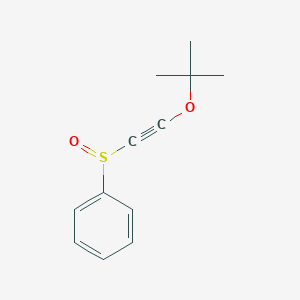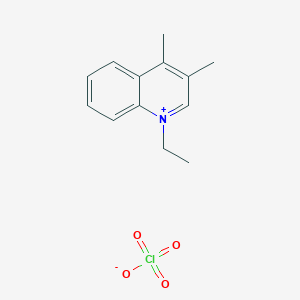
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate is a quaternary ammonium compound derived from quinoline. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry. The perchlorate anion is often used in the formation of salts due to its stability and solubility properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate typically involves the quaternization of 3,4-dimethylquinoline with ethyl iodide, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction can be summarized as follows:
Quaternization: 3,4-dimethylquinoline + ethyl iodide → 1-Ethyl-3,4-dimethylquinolin-1-ium iodide
Salt Formation: 1-Ethyl-3,4-dimethylquinolin-1-ium iodide + perchloric acid → this compound + hydrogen iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can be displaced by nucleophiles such as hydroxide or amines.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially disrupting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3,4-dimethylquinolin-1-ium perchlorate
- 1-Ethyl-2,4-dimethylquinolin-1-ium perchlorate
- 1-Ethyl-3,5-dimethylquinolin-1-ium perchlorate
Uniqueness
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions can enhance its solubility and stability compared to other similar compounds.
Eigenschaften
| 82815-11-0 | |
Molekularformel |
C13H16ClNO4 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
1-ethyl-3,4-dimethylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C13H16N.ClHO4/c1-4-14-9-10(2)11(3)12-7-5-6-8-13(12)14;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
CIDGVZBSRPKMLS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC(=C(C2=CC=CC=C21)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


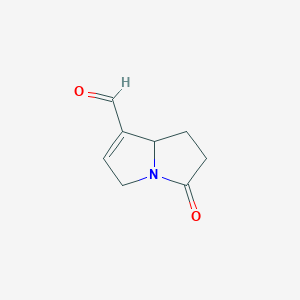
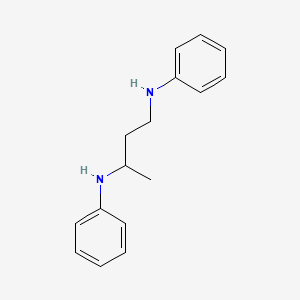

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

